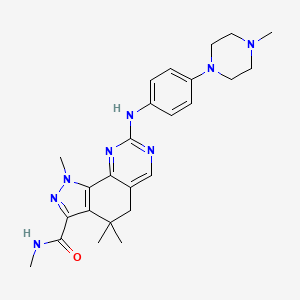
ミルシクリブ
概要
説明
マレ酸ミルシクリブは、複数のサイクリン依存性キナーゼ、トロポミオシン受容体キナーゼ、およびSrcファミリーキナーゼの強力な低分子阻害剤です。主に腫瘍の増殖を抑制する可能性のある抗腫瘍活性のために研究されています。 マレ酸ミルシクリブは、胸腺癌や肝細胞癌を含む様々な種類の癌の臨床試験で有望な結果を示しています .
科学的研究の応用
Milciclib Maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and other kinases.
Biology: It helps in understanding the role of kinases in cell cycle regulation and cancer progression.
Medicine: Milciclib Maleate is being investigated as a potential treatment for various cancers, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. .
Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
マレ酸ミルシクリブは、複数のサイクリン依存性キナーゼ、トロポミオシン受容体キナーゼ、およびSrcファミリーキナーゼを阻害することによって効果を発揮します。これらのキナーゼは、細胞周期調節、細胞増殖、および癌の悪性進行において重要な役割を果たします。これらのキナーゼを阻害することによって、マレ酸ミルシクリブは腫瘍の増殖と増殖を抑制することができます。 関与する分子標的と経路には、サイクリン依存性キナーゼ1、サイクリン依存性キナーゼ2、およびサイクリン依存性キナーゼ4の阻害が含まれます .
類似化合物の比較
マレ酸ミルシクリブは、複数のキナーゼを同時に阻害する能力においてユニークであり、強力な抗腫瘍剤となっています。類似の化合物には以下が含まれます。
パルボシクリブ: 乳癌の治療に使用されるもう1つのサイクリン依存性キナーゼ阻害剤。
リボシクリブ: 乳癌の他の治療法と組み合わせて使用されるサイクリン依存性キナーゼ阻害剤。
アベマシクリブ: 乳癌の治療に使用されるサイクリン依存性キナーゼ阻害剤。
これらの化合物と比較して、マレ酸ミルシクリブはより広範なキナーゼ阻害と、より幅広い癌に対する潜在的な有効性を示しています .
将来の方向性
Milciclib has shown promising results in clinical trials, particularly in combination with gemcitabine for treating non-small cell lung cancer (NSCLC) subjects with pan KRAS-positive mutations . The results warrant further clinical development .
Relevant Papers Several papers have been published on Milciclib. One paper discusses the association of PAFAH1B3 with poor prognosis and T-cell exhaustion microenvironment in hepatocellular carcinoma . Another paper discusses a phase I trial that evaluated the safety and tolerability of Milciclib in combination with gemcitabine in patients with refractory solid tumors .
生化学分析
Biochemical Properties
Milciclib is characterized as a potent nanomolar inhibitor of multiple cyclin-dependent kinases . It interacts with these enzymes, inhibiting their activity and thereby controlling cell growth . The nature of these interactions involves the binding of Milciclib to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
Milciclib has demonstrated significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Milciclib has been shown to block glucose consumption in certain lung cancer cells by decreasing SLC2A1 (GLUT1) mRNA and protein levels and inhibiting glucose transport .
Molecular Mechanism
The mechanism of action of Milciclib involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Milciclib exerts its effects at the molecular level by binding to cyclin-dependent kinases and inhibiting their activity . This results in the downregulation of several proteins and pathways, providing a molecular basis for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Milciclib have been observed to change over time. In a Phase 2a trial, Milciclib was administered as a single therapy in sorafenib-resistant patients with hepatocellular carcinoma (HCC). The treatment was well-tolerated with manageable toxicities, and no drug-related deaths were recorded .
Dosage Effects in Animal Models
The effects of Milciclib have been studied in animal models, with the observed effects varying with different dosages . In an orthotopic model of HCC, sub-optimal doses of Milciclib were used to assess the synergistic or additive effects of the combination treatment .
Metabolic Pathways
Milciclib is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . For instance, Milciclib has been shown to suppress the multiple tumorigenic pathways that are activated due to the activation of the KRAS gene .
準備方法
マレ酸ミルシクリブの合成は、コア構造の調製から始まり、続いて様々な官能基の導入が行われる複数のステップを伴います。工業生産方法は通常、高収率と純度を確保するために、制御された条件下で有機溶媒と試薬を使用します。 1つの方法は、化合物をジメチルスルホキシドに溶解し、続いてポリエチレングリコールとTween 80を加え、最後に脱イオン水と混合するものです .
化学反応の分析
マレ酸ミルシクリブは、以下を含む様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、1つの原子または原子のグループを別の原子またはグループと置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
マレ酸ミルシクリブは、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。
類似化合物との比較
Milciclib Maleate is unique in its ability to inhibit multiple kinases simultaneously, making it a potent antineoplastic agent. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of breast cancer.
Ribociclib: A cyclin-dependent kinase inhibitor used in combination with other therapies for breast cancer.
Abemaciclib: A cyclin-dependent kinase inhibitor used for the treatment of breast cancer.
Compared to these compounds, Milciclib Maleate has shown broader kinase inhibition and potential efficacy in a wider range of cancers .
特性
CAS番号 |
802539-81-7 |
|---|---|
分子式 |
C29H36N8O5 |
分子量 |
576.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
DGVCEXQFNYYRQI-BTJKTKAUSA-N |
異性体SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C |
正規SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
| 802539-81-7 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
miliciclib N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide PHA 848125 PHA-848125 PHA-848125AC PHA848125 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1683694.png)
![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)
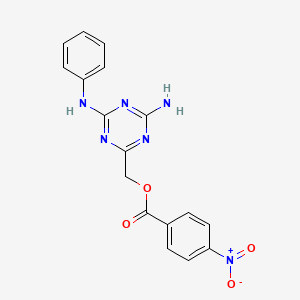
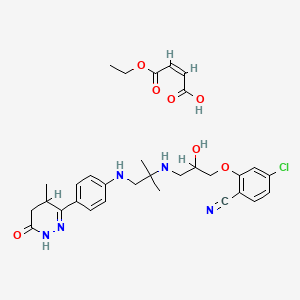
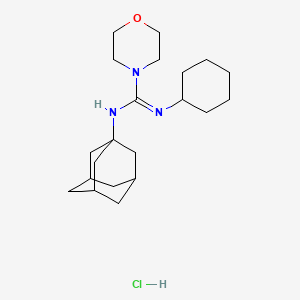
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-](/img/structure/B1683705.png)
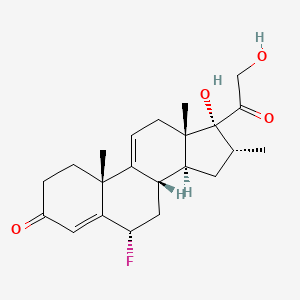
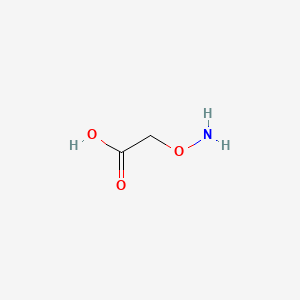
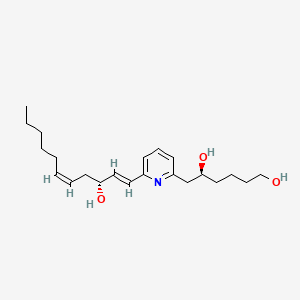
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)

